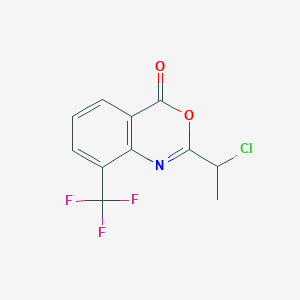
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 3rd and 4th positions of the oxazolidine ring makes it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate typically involves the cyclization of appropriate amino alcohols with esters or acids. One common method includes the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted oxazolidines
Applications De Recherche Scientifique
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxazolidine ring can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This inhibition can occur through competitive binding at the active site or allosteric modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3R,4S)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
- Methyl (3S,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
- Methyl (3S,4S)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
Uniqueness
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers allow for selective interactions with biological molecules, making it a valuable compound in stereoselective synthesis and drug development.
Propriétés
Numéro CAS |
87190-49-6 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-11(9-6-4-3-5-7-9)10(8-16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
ZVXQJPGNUMOGEH-QWRGUYRKSA-N |
SMILES isomérique |
CN1[C@H]([C@H](CO1)C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
CN1C(C(CO1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


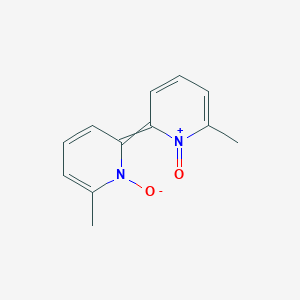
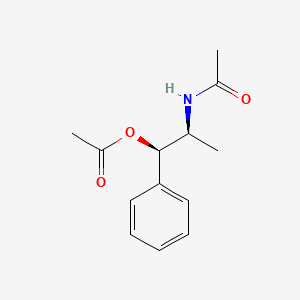

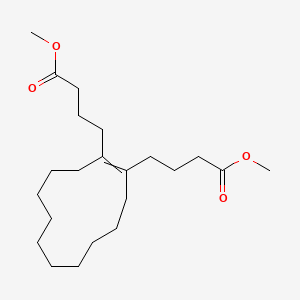
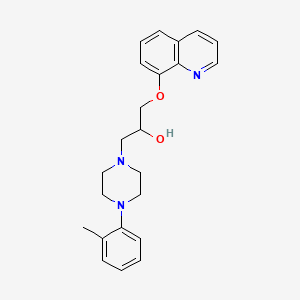
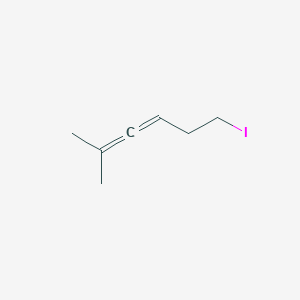
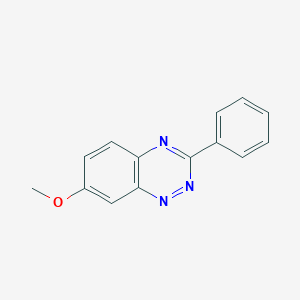
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
